molecular formula C28H27FN2O3S B2569533 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-27-8

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2569533
CAS No.: 892787-27-8
M. Wt: 490.59
InChI Key: NUKKRQKZPHSFHL-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, sulfonyl chlorides, and pyrrolidine derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Introduction of the fluoro group via nucleophilic substitution reactions.

    Sulfonylation: Reaction of the aromatic ring with sulfonyl chlorides to introduce the sulfonyl group.

    Quinoline Formation: Cyclization reactions to form the quinoline core.

    Pyrrolidine Addition: Introduction of the pyrrolidine moiety through nucleophilic addition or substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl groups.

    Reduction: Reduction reactions might target the sulfonyl group or the quinoline ring.

    Substitution: Various substitution reactions can occur, especially involving the fluoro and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They might be evaluated for their efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include DNA gyrase, topoisomerase, or specific protein kinases.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

What sets 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-7-5-9-21(13-19)17-31-18-27(35(33,34)22-10-6-8-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-11-3-4-12-30/h5-10,13-16,18H,3-4,11-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKRQKZPHSFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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